N-[1-(benzylamino)-2,2,2-tribromoethyl]benzamide
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Overview
Description
N-[1-(benzylamino)-2,2,2-tribromoethyl]benzamide is a chemical compound with the molecular formula C16H15Br3N2O and a molecular weight of 491.023 g/mol . This compound is known for its unique structure, which includes a benzylamino group and a tribromoethyl group attached to a benzamide core. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzylamino)-2,2,2-tribromoethyl]benzamide typically involves the condensation of benzylamine with 2,2,2-tribromoethyl benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct . The reaction conditions usually include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzylamino)-2,2,2-tribromoethyl]benzamide can undergo various chemical reactions, including:
Substitution: The tribromoethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
N-[1-(benzylamino)-2,2,2-tribromoethyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(benzylamino)-2,2,2-tribromoethyl]benzamide involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological molecules, while the tribromoethyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[1-(benzylamino)-2,2,2-trichloroethyl]benzamide: Similar structure but with chlorine atoms instead of bromine.
N-[1-(benzylamino)-2,2,2-trifluoroethyl]benzamide: Contains fluorine atoms instead of bromine.
Uniqueness
N-[1-(benzylamino)-2,2,2-tribromoethyl]benzamide is unique due to the presence of three bromine atoms, which impart distinct chemical and physical properties. The bromine atoms increase the compound’s molecular weight and influence its reactivity, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C16H15Br3N2O |
---|---|
Molecular Weight |
491.0 g/mol |
IUPAC Name |
N-[1-(benzylamino)-2,2,2-tribromoethyl]benzamide |
InChI |
InChI=1S/C16H15Br3N2O/c17-16(18,19)15(20-11-12-7-3-1-4-8-12)21-14(22)13-9-5-2-6-10-13/h1-10,15,20H,11H2,(H,21,22) |
InChI Key |
JDFPCWDYZRTUTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C(Br)(Br)Br)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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